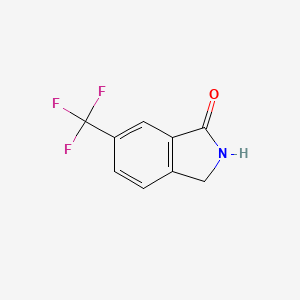
6-(Trifluoromethyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(Trifluoromethyl)isoindolin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(Trifluoromethyl)isoindolin-1-one is a notable derivative of isoindolin-1-one, characterized by the presence of a trifluoromethyl group at the sixth position. This compound has gained attention in medicinal chemistry due to its unique structural properties, which enhance its biological activity and chemical reactivity. The molecular formula of this compound is C9H6F3NO, and it has been investigated for various therapeutic potentials, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).
The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. The enhanced lipophilicity allows for better membrane permeability, which is crucial for the biological activity of many pharmaceutical agents.
Biological Activity
Research has shown that this compound exhibits promising biological activity, particularly in cancer therapy. Its primary mechanism involves the inhibition of PI3Kγ, an enzyme that plays a critical role in cell growth and proliferation pathways. Inhibition of this enzyme can lead to reduced cell survival and proliferation, making it a candidate for cancer treatment.
Inhibition of PI3Kγ
Molecular docking studies have demonstrated strong binding affinities between this compound and PI3Kγ. These studies suggest that the compound effectively interacts with the active site of the enzyme, potentially altering cellular signaling pathways associated with growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group at position 6 enhances its interaction with biological targets compared to other isoindolin derivatives. A comparative analysis with structurally similar compounds highlights these differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)isoindolin-1-one | Trifluoromethyl group at position 4 | Different position of trifluoromethyl |
| Isoindolin-1-one | Base structure without trifluoromethyl | Lacks enhanced lipophilicity |
| 3-Hydroxy-2-(trifluoromethylphenyl)-isoindolin-1-one | Hydroxy group addition | Potentially different biological activity |
| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Quinazoline core with trifluoromethyl group | Different core structure |
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cancer cell lines dependent on PI3K signaling pathways. The IC50 values indicated potent cytotoxic effects against various cancer types .
- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to PI3Kγ, suggesting a mechanism through which it could exert its anti-cancer effects. The binding interactions were characterized by favorable energy profiles, indicating a strong affinity for the target .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISEIJOJZALPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














